Gplgiagq
Overview
Description
GPLGIAGQ is a polypeptide that is cleavable by matrix metalloproteinase 2 (MMP2). This compound is used as a stimulus-sensitive linker in liposomal and micellar nanocarriers for MMP2-triggered tumor targeting . It has applications in photodynamic therapy (PDT) as a unique MMP2-targeted photosensitizer .
Preparation Methods
Synthetic Routes and Reaction Conditions
GPLGIAGQ is synthesized by modifying the peptide sequence this compound-NH2 (GQ8) with Pluronic P123 (P123) to obtain P123-GQ8 (PG). This is then used to construct MMP2/9-triggered-release micelles . The preparation involves the use of solvents such as DMSO, PEG300, and Tween 80, and the mixture is clarified at each step to ensure proper formulation .
Industrial Production Methods
The industrial production of this compound involves large-scale peptide synthesis techniques. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
GPLGIAGQ undergoes cleavage by MMP2, which is a type of proteolytic reaction. This cleavage is crucial for its function as a stimulus-sensitive linker in nanocarriers .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include solvents like DMSO, PEG300, and Tween 80. The conditions typically involve maintaining the mixture at low temperatures to ensure stability .
Major Products Formed
The major product formed from the cleavage of this compound by MMP2 is the release of the active drug or photosensitizer from the nanocarrier, which then targets the tumor cells .
Scientific Research Applications
GPLGIAGQ has a wide range of applications in scientific research:
Mechanism of Action
GPLGIAGQ exerts its effects through cleavage by MMP2. This cleavage triggers the release of the active drug or photosensitizer from the nanocarrier, allowing it to target tumor cells specifically. The molecular targets involved include the MMP2 enzyme and the tumor cells that overexpress this enzyme .
Comparison with Similar Compounds
Similar Compounds
GPLGIAGQ acetate: Another form of this compound used in similar applications.
MMP2-cleavable polypeptides: Other polypeptides that are cleavable by MMP2 and used in tumor targeting.
Uniqueness
This compound is unique due to its specific sequence that allows for precise cleavage by MMP2, making it highly effective in targeted drug delivery and photodynamic therapy .
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O10/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50)/t17-,18-,19-,20-,21-,26-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMYSBCIVAVFK-PFZXUFBWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N9O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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